molecular formula C23H18BrNO4 B1390398 Fmoc-DL-(2-bromophenyl)glycine CAS No. 1219346-87-8

Fmoc-DL-(2-bromophenyl)glycine

Cat. No.: B1390398
CAS No.: 1219346-87-8
M. Wt: 452.3 g/mol
InChI Key: YSSWSOALPZVFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-DL-(2-bromophenyl)glycine is a derivative of glycine, the simplest amino acid. It is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques due to its flexibility when incorporated into polypeptides .

Biochemical Analysis

Biochemical Properties

Fmoc-DL-(2-bromophenyl)glycine is an Fmoc-protected glycine derivative. Glycine, being the simplest amino acid, offers high flexibility when incorporated into polypeptides. This compound interacts with various enzymes, proteins, and other biomolecules, aiding in the deconvolution of protein structure and function . The interactions of this compound with these biomolecules are primarily through its amino and carboxyl groups, which facilitate peptide bond formation and other biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its incorporation into peptides can alter the structural conformation of proteins, thereby affecting their function. This compound has been observed to modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and metabolic activities .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino group becomes available for further biochemical interactions, including peptide bond formation and enzyme catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and protein synthesis. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into peptides. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Its role in these pathways is crucial for understanding its biochemical and physiological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for optimizing its use in biochemical research .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its localization within the cell .

Preparation Methods

The synthesis of Fmoc-DL-(2-bromophenyl)glycine typically involves the protection of glycine with the Fmoc group, followed by the introduction of the 2-bromophenyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Fmoc-DL-(2-bromophenyl)glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

Fmoc-DL-(2-bromophenyl)glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-DL-(2-bromophenyl)glycine involves its incorporation into peptides and proteins, where it can influence their structure and function. The Fmoc group protects the amino acid during synthesis, allowing for selective reactions at other sites. The 2-bromophenyl group can participate in various chemical reactions, affecting the overall properties of the peptide or protein .

Comparison with Similar Compounds

Similar compounds to Fmoc-DL-(2-bromophenyl)glycine include other Fmoc-protected amino acids such as Fmoc-DL-phenylalanine and Fmoc-DL-tryptophan. These compounds also serve as building blocks in peptide synthesis but differ in their side chains, which can influence their reactivity and the properties of the resulting peptides. This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other Fmoc-protected amino acids .

Properties

IUPAC Name

2-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSWSOALPZVFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-DL-(2-bromophenyl)glycine
Reactant of Route 2
Reactant of Route 2
Fmoc-DL-(2-bromophenyl)glycine
Reactant of Route 3
Reactant of Route 3
Fmoc-DL-(2-bromophenyl)glycine
Reactant of Route 4
Reactant of Route 4
Fmoc-DL-(2-bromophenyl)glycine
Reactant of Route 5
Reactant of Route 5
Fmoc-DL-(2-bromophenyl)glycine
Reactant of Route 6
Reactant of Route 6
Fmoc-DL-(2-bromophenyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.